molecular formula C15H14N2O2 B2894100 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1423749-70-5

4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2894100
CAS No.: 1423749-70-5
M. Wt: 254.289
InChI Key: CWQGCLHGGICFEY-UHFFFAOYSA-N
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Description

4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound that features a fused oxazepine ring system and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step organic reactions. A common approach might include:

  • Formation of the oxazepine ring through cyclization reactions.
  • Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions could target the oxazepine ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar fused ring system but differ in functional groups and biological activity.

    Pyridine Derivatives: Compounds with pyridine moieties that exhibit various biological activities.

Uniqueness

The unique combination of the oxazepine ring and pyridine moiety in 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(13-6-3-4-8-16-13)17-9-10-19-14-7-2-1-5-12(14)11-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGCLHGGICFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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